3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile
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Overview
Description
3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile is a chemical compound with the molecular formula C9H8BrClN2 and a molecular weight of 259.53 g/mol . This compound is characterized by the presence of an amino group, a bromo group, and a chloro group attached to a phenyl ring, along with a nitrile group on the propanenitrile chain. It is used primarily in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-chlorobenzaldehyde and malononitrile.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the intermediate compound.
Cyclization and Amination: The intermediate undergoes cyclization followed by amination to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or carboxylic acids.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile can be compared with similar compounds such as:
3-Amino-3-(2-bromo-4-chlorophenyl)propanenitrile: Similar structure but different positions of the bromo and chloro groups.
3-Amino-3-(4-chlorophenyl)propanenitrile: Lacks the bromo group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical and biological properties.
Properties
Molecular Formula |
C9H8BrClN2 |
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Molecular Weight |
259.53 g/mol |
IUPAC Name |
3-amino-3-(4-bromo-2-chlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrClN2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9H,3,13H2 |
InChI Key |
IBYVTQKCQQFBPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(CC#N)N |
Origin of Product |
United States |
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